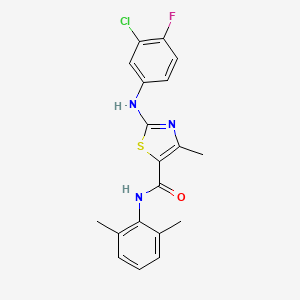
2-(3-chloro-4-fluoroanilino)-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-4-fluoroanilino)-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, an aniline derivative, and a carboxamide group. The presence of chlorine and fluorine atoms further enhances its chemical properties, making it a valuable subject for study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluoroanilino)-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The aniline derivative is then introduced through a nucleophilic substitution reaction, followed by the addition of the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
2-(3-chloro-4-fluoroanilino)-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
2-(3-chloro-4-fluoroanilino)-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-chloro-4-fluoroanilino)-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
類似化合物との比較
Similar Compounds
- 2-(3-chloro-4-fluoroanilino)-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide can be compared with other thiazole derivatives, such as:
- 2-(3-chloroanilino)-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide
- 2-(4-fluoroanilino)-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide
Uniqueness
The presence of both chlorine and fluorine atoms in this compound distinguishes it from similar compounds. These halogen atoms contribute to its unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C19H17ClFN3OS |
|---|---|
分子量 |
389.9 g/mol |
IUPAC名 |
2-(3-chloro-4-fluoroanilino)-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H17ClFN3OS/c1-10-5-4-6-11(2)16(10)24-18(25)17-12(3)22-19(26-17)23-13-7-8-15(21)14(20)9-13/h4-9H,1-3H3,(H,22,23)(H,24,25) |
InChIキー |
QFWUVBSOAYSYIE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=C(S2)NC3=CC(=C(C=C3)F)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















